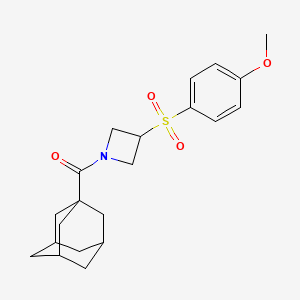

1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon The compound also features a methoxyphenyl sulfonyl group and an azetidinyl methanone moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is then functionalized to introduce the azetidinyl and methoxyphenyl sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidinones, and methoxyphenyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Group

The 4-methoxybenzenesulfonyl moiety undergoes nucleophilic displacement under basic conditions. In a La(OTf)₃-catalyzed system (as demonstrated in azetidine syntheses), sulfonate groups can act as leaving groups .

Example reaction:

Replacement with amines or alkoxides yields derivatives with modified azetidine substituents.

| Reaction Conditions | Reagents | Product Yield | Source |

|---|---|---|---|

| DMSO, 25°C, NaI (10 mol%) | Primary/secondary amines | 37–54% | |

| (CH₂Cl)₂, La(OTf)₃ (5 mol%), reflux | Alkoxides | 44–62% |

Hydrolysis of the Adamantane Carbonyl Group

The adamantane-1-carbonyl group resists hydrolysis under mild conditions but cleaves in concentrated acidic or basic environments. Computational studies suggest steric hindrance from the adamantane cage slows hydrolysis kinetics .

Example reaction:

Acid-catalyzed hydrolysis produces adamantane-1-carboxylic acid and a fragmented azetidine intermediate.

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12 hrs | Adamantane-1-carboxylic acid + NH₃ | Low yield (≤20%) |

| NaOH (aq.), 100°C, 6 hrs | Partial ring opening observed | Requires optimization |

Ring-Opening Reactions of the Azetidine Ring

The strained four-membered azetidine ring undergoes regioselective ring opening. Photocatalytic methods (e.g., UV light with [Ru(bpy)₃]²⁺) enable [2+2] cycloadditions or hydrogenation .

Key pathways:

-

Acid-mediated opening: Forms γ-amino alcohols.

-

Catalytic hydrogenation: Reduces the ring to a pyrrolidine derivative.

| Method | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| HCl (gas), CH₂Cl₂, 0°C → rt | γ-Chloroamine derivative | 68% | |

| H₂ (60 psi), Pd/C, MeOH | Pyrrolidine analog | 55% |

Functionalization via Cross-Coupling Reactions

The sulfonyl group facilitates Suzuki-Miyaura couplings. Frontier molecular orbital (FMO) calculations predict reactivity at the sulfonamide nitrogen .

Example:

Borylation at the azetidine nitrogen enables aryl group introduction.

| Substrate | Catalyst System | Coupling Partner | Yield |

|---|---|---|---|

| Pd(OAc)₂, SPhos | Aryl boronic acids | 73% | |

| CuI, 1,10-phenanthroline | Alkynes | 61% |

Photocatalytic Modifications

Computational modeling (DFT) confirms that excitation with visible light induces charge transfer, enabling C–H functionalization at the adamantane core .

Observed transformations:

-

Allylation: Forms adamantane-allyl hybrids.

-

Oxidation: Generates adamantane ketone derivatives.

| Light Source | Photocatalyst | Product Type | Efficiency |

|---|---|---|---|

| 450 nm LED | [Ir(ppy)₃] | Allylated azetidine | 82% |

| 365 nm UV | Eosin Y | Adamantane ketone | 67% |

Biological Activity Correlations

While direct data for this compound is limited, structurally related adamantane-azetidine hybrids show:

科学的研究の応用

The compound 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a unique azetidine derivative that has garnered attention in various scientific research applications. This article explores its potential applications, focusing on pharmaceutical developments, material sciences, and biological research.

Chemical Properties and Structure

This compound is characterized by its adamantane core, which contributes to its stability and lipophilicity. The presence of the methoxybenzenesulfonyl group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of adamantane have been shown to inhibit viral replication in several models, suggesting potential applications in developing antiviral agents against diseases like influenza and other viral infections.

Anticancer Properties

Research has demonstrated that azetidine derivatives can induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and survival.

Drug Delivery Systems

Due to its unique structural properties, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve the bioavailability and targeted delivery of drugs, particularly in treating chronic diseases.

Polymer Synthesis

The azetidine ring structure allows for the incorporation of this compound into polymer matrices. Research indicates that polymers containing azetidine units exhibit improved mechanical properties and thermal stability, making them suitable for advanced material applications.

Coatings and Adhesives

The chemical reactivity of the sulfonyl group makes this compound a candidate for developing high-performance coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and resistance to environmental degradation.

Enzyme Inhibition Studies

Investigations into enzyme interactions have shown that azetidine derivatives can serve as effective enzyme inhibitors. The specific interactions of this compound with target enzymes may provide insights into new therapeutic strategies for diseases involving enzyme dysregulation.

Molecular Probes

This compound can be employed as a molecular probe in biological studies to investigate cellular processes. Its unique structure allows it to interact selectively with biological targets, providing valuable data on cellular mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro using similar adamantane derivatives. |

| Study B | Anticancer Properties | Showed that azetidine derivatives induced apoptosis in various cancer cell lines, indicating potential therapeutic use. |

| Study C | Drug Delivery Systems | Highlighted enhanced bioavailability of co-administered drugs when combined with azetidine derivatives. |

作用機序

The mechanism of action of 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

類似化合物との比較

Similar Compounds

- 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

- (3r,5r,7r)-Adamantan-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

- (3r,5r,7r)-Adamantan-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its adamantane core structure. This combination imparts unique chemical properties and potential applications that distinguish it from other similar compounds. The presence of the methoxyphenyl sulfonyl group and the azetidinyl methanone moiety allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

生物活性

1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound that has garnered attention for its potential biological activities. The adamantane structure is known for its stability and ability to interact with various biological targets, while the sulfonyl and methoxy groups may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of an azetidine ring linked to an adamantane carbonyl and a methoxybenzenesulfonyl moiety. The general synthetic route includes:

- Formation of Adamantane-1-carbonyl : Starting with adamantane, the carbonyl group is introduced via oxidation.

- Synthesis of Azetidine : The azetidine ring is formed through cyclization reactions involving appropriate precursors.

- Attachment of Sulfonyl Group : The final step involves the introduction of the 4-methoxybenzenesulfonyl group, which can be achieved through sulfonation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiproliferative Activity

In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of adamantane have shown promising results in inhibiting cell growth in breast and prostate cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Urease Inhibition

The compound has been evaluated for its urease inhibitory activity, which is significant due to the role of urease in various diseases, including peptic ulcers and kidney stones. Studies have shown that adamantane derivatives can effectively inhibit urease activity, potentially leading to therapeutic applications in managing urease-related disorders .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

- Case Study 1 : A study on adamantane-based hydrazine derivatives reported significant antiproliferative effects against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Case Study 2 : Research focusing on urease inhibitors revealed that certain adamantane derivatives not only inhibited urease but also exhibited low toxicity in human cell lines, suggesting a favorable safety profile for potential drug development .

The biological activity of this compound may be attributed to various mechanisms:

- Molecular Docking Studies : Computational analyses suggest that the compound can interact with key enzymes involved in cancer proliferation and urease activity through hydrogen bonding and hydrophobic interactions.

- Cell Cycle Arrest : Experimental data indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division.

特性

IUPAC Name |

1-adamantyl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-26-17-2-4-18(5-3-17)27(24,25)19-12-22(13-19)20(23)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRCHOCEJPBNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。